molecular formula C10H18O2 B14163077 Decahydro-1,4-naphthalenediol CAS No. 1127-54-4

Decahydro-1,4-naphthalenediol

Cat. No.: B14163077
CAS No.: 1127-54-4
M. Wt: 170.25 g/mol
InChI Key: FHJSOCHUPDXCJI-UHFFFAOYSA-N
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Description

Decahydro-1,4-naphthalenediol is a bicyclic, fully saturated diol derived from naphthalene. Its structure consists of two fused cyclohexane rings with hydroxyl groups at the 1 and 4 positions. This hydrogenation eliminates aromaticity, significantly altering its physical and chemical properties compared to its aromatic counterpart, 1,4-naphthalenediol. The compound’s saturated structure enhances stability against oxidation and reduces reactivity in electrophilic substitution reactions, making it advantageous in applications requiring robust molecular frameworks, such as polymer precursors or pharmaceutical intermediates .

Properties

CAS No.

1127-54-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol

InChI

InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2

InChI Key

FHJSOCHUPDXCJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CCC2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-naphthoquinone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4-naphthalenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: 1,4-naphthoquinone derivatives.

    Reduction: Tetrahydro-1,4-naphthalenediol.

    Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

Decahydro-1,4-naphthalenediol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Decahydro-1,4-naphthalenediol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structure Type Functional Groups Key Differences from Decahydro-1,4-naphthalenediol
1,4-Naphthalenediol Aromatic bicyclic Diol (positions 1,4) Aromatic rings; higher reactivity in oxidation and electrophilic substitution .
Menadiol Sodium Diphosphate Aromatic + phosphate ester Diol, phosphate ester Contains methyl and phosphate groups; water-soluble salt used as a prothrombogenic vitamin .
4-Methoxynaphthalen-1-yl derivatives Aromatic + substituents Methoxy, ketone, or halogen groups Lack diol functionality; tailored for specific binding (e.g., cannabinoid receptor ligands) .
1,4-Cyclohexanediol Monocyclic saturated Diol (positions 1,4) Single cyclohexane ring; lower molecular weight and reduced lipophilicity.

Physicochemical Properties

Property This compound 1,4-Naphthalenediol Menadiol Sodium Diphosphate
Solubility in Water Low (neutral diol) Moderate High (ionic phosphate salt)
Melting Point ~180–200°C (estimated) 130–132°C >300°C (decomposes)
Reactivity Stable; inert to oxidation Prone to oxidation Hydrolytically stable

Research Findings

  • Synthetic Accessibility : this compound requires catalytic hydrogenation of 1,4-naphthalenediol under high pressure, whereas Menadiol derivatives involve phosphorylation and salt formation .
  • Biological Activity : Unlike Menadiol’s anticoagulant effects, this compound lacks reported bioactivity, likely due to its saturated structure limiting π-π interactions critical for target binding.
  • Thermal Stability : this compound’s saturated structure grants superior thermal stability (TGA decomposition >250°C) compared to aromatic analogues like 1,4-naphthalenediol (decomposition ~200°C).

Critical Analysis of Research Trends

Recent studies focus on modifying naphthalenediol scaffolds for targeted applications:

  • Pharmaceuticals : Menadiol’s success highlights the importance of functionalization (e.g., phosphorylation) for bioavailability .
  • Materials Science : this compound’s rigidity is being explored in epoxy resins and polyurethane foams.
  • Limitations: The compound’s low water solubility may hinder biomedical use, prompting research into prodrug formulations or nano-encapsulation.

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